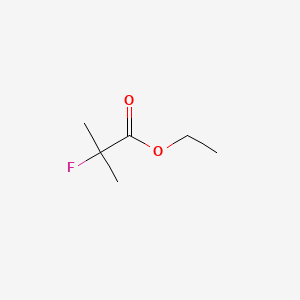
Ethyl 2-fluoroisobutyrate
Descripción general
Descripción
Ethyl 2-fluoroisobutyrate is a chemical compound with the CAS Number: 55816-69-8 . It has a molecular formula of C6H11FO2 and a molecular weight of 134.15 . It is used as an active pharmaceutical ingredient .
Synthesis Analysis
The synthesis of Ethyl 2-fluoroisobutyrate can be achieved through various methods . One such method involves the use of (bis-(2-methoxyethyl)amino)sulfur trufluoride in dichloromethane for 8 hours at ambient temperature .Molecular Structure Analysis
The InChI code for Ethyl 2-fluoroisobutyrate is 1S/C6H11FO2/c1-4-9-5(8)6(2,3)7/h4H2,1-3H3 . The SMILES representation is CCOC(=O)C©©F .Physical And Chemical Properties Analysis
Ethyl 2-fluoroisobutyrate is a clear colorless to pale yellow liquid . It has a refractive index of 1.3770-1.3820 at 20°C . It is not miscible or difficult to mix with water .Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Ethyl 2-fluoroisobutyrate is used as an active pharmaceutical ingredient . Its properties may be leveraged in the synthesis of various medicinal compounds due to its fluorinated structure, which can influence the biological activity of pharmaceuticals .
Material Science
In material science, fluorinated compounds like Ethyl 2-fluoroisobutyrate can be used to modify surface properties, create specialized coatings, or develop new polymeric materials with enhanced durability and chemical resistance .
Chemical Synthesis
This compound serves as a building block in organic synthesis, particularly in the introduction of fluorinated groups to molecules, which can significantly alter their chemical behavior and stability .
Chromatography
Ethyl 2-fluoroisobutyrate might be used in chromatography as a standard or derivatization agent due to its unique chemical properties, aiding in the analysis of complex mixtures .
Analytical Research
In analytical research, it could be utilized for method development or calibration in various analytical techniques that require a fluorinated standard for accurate measurement .
Energy Applications
Fluorinated esters are often explored for their potential in energy applications, such as in fuel cell membranes, lithium-ion batteries, and photovoltaics due to their stability and electrical properties .
Safety and Hazards
Mecanismo De Acción
Target of Action
Ethyl 2-fluoroisobutyrate is a chemical compound with the formula C6H11FO2 . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 2-fluoroisobutyrate are currently unknown . These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual elimination from the body.
Propiedades
IUPAC Name |
ethyl 2-fluoro-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO2/c1-4-9-5(8)6(2,3)7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRQQJKWNULSFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447541 | |
| Record name | Ethyl 2-fluoroisobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-fluoroisobutyrate | |
CAS RN |
55816-69-8 | |
| Record name | Ethyl 2-fluoroisobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

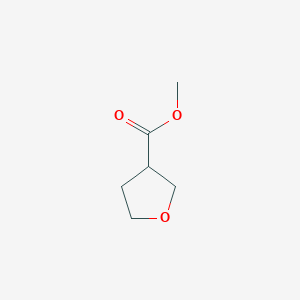
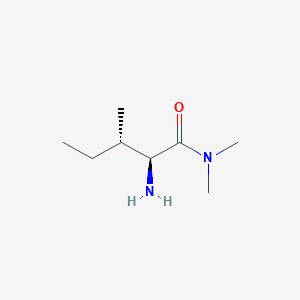

![4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B1311256.png)
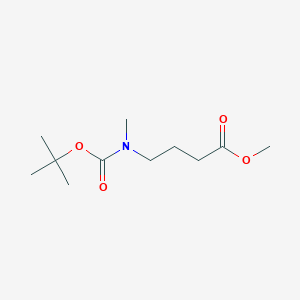
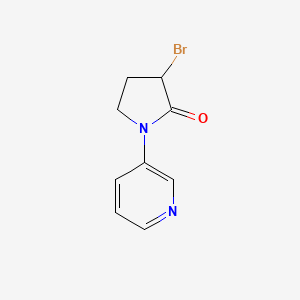
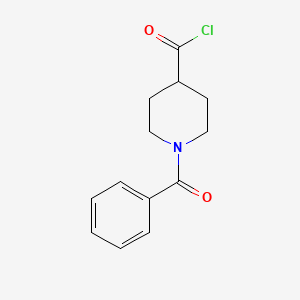
![(S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-bi-2-napthalene]-2,2'-diol](/img/structure/B1311272.png)

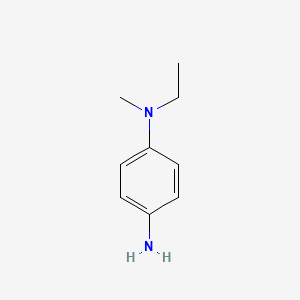
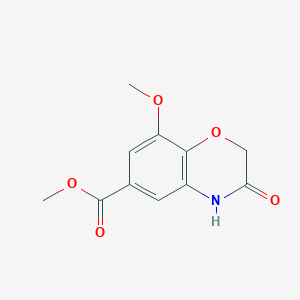
![2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1311279.png)
![3-Iodoimidazo[1,2-a]pyridine](/img/structure/B1311280.png)
